The table below summarizes key characteristics of Cardiospermum halicacabum.
| Attribute | Description |
|---|---|
| Common Names | Heartseed, Balloon Vine, Love-in-a-puff [4] [5]. |
| Growth Habit | Herbaceous, climbing vine that uses tendrils to climb [3] [4]. |
| Native Range | Tropical and subtropical areas of Africa, the Americas, and Asia [5]. |
| Key Identifying Features | • Fruit: Papery, inflated, lantern-like capsules containing seeds [4]. • Seeds: Black with a distinctive white, heart-shaped pattern [4]. • Flowers: Small, white, and inconspicuous [4]. | | Traditional Uses | Used in traditional medicine for rheumatism, nervous diseases, and as a diuretic; leaves are also edible as a vegetable [5] [1]. |
The following workflow and protocol detail the process for isolating and identifying this compound from plant material.
Experimental workflow for the isolation of this compound from plant material.
This protocol is adapted from a research study on isolating active compounds from C. halicacabum [1]. While the study focused on leaves, it confirms that this compound was isolated from the root in a separate investigation.
Extraction:
Filtration and Concentration:
Fractionation and Purification:
Identification and Structural Elucidation:
Available scientific literature on this compound is limited. To advance your research:
Cardiospermum halicacabum (Sapindaceae), commonly known as balloon vine, is a medicinal plant with significant therapeutic potential validated by both traditional use and scientific research. This technical review comprehensively summarizes the current state of knowledge regarding its bioactive constituents and their mechanisms of action across various disease models. Recent studies (2024-2025) have identified numerous specialized metabolites including flavonoids, phenolic acids, and terpenoids with targeted effects against neurodegenerative, inflammatory, infectious, and metabolic disorders. Particularly promising are the anti-Alzheimer's effects demonstrated through computational and experimental approaches, with specific compounds showing superior binding stability to key neurological targets compared to standard medications. This whitepaper provides researchers and drug development professionals with structured quantitative data, experimental protocols, and mechanistic pathways to support further investigation and therapeutic development from this botanical resource.
Cardiospermum halicacabum L. is a deciduous, branching, herbaceous climber distributed throughout tropical and subtropical regions including India, Africa, Taiwan, and South America [1]. Traditionally used in Ayurvedic medicine and various folk medicine systems, the plant has been employed for treating rheumatism, nervous diseases, diarrhea, and inflammatory conditions [2] [3]. Different parts of the plant (roots, leaves, aerial parts, and seeds) exhibit varying therapeutic properties and contain diverse bioactive compounds [2].
Phytochemical profiling has revealed a rich array of secondary metabolites with pharmacological potential:
The following table summarizes the major bioactive compounds isolated from different parts of C. halicacabum:
Table 1: Major Bioactive Compounds in Cardiospermum halicacabum
| Compound Class | Specific Compounds | Plant Part | Reference |
|---|---|---|---|
| Flavonoids | Apigenin, Luteolin, Quercetin, Kaempferol | Aerial parts, Leaves | [4] |
| Flavonoid Glycosides | Rutin, Apigenin-7-O-glucuronide, Luteolin-7-O-glucuronide, Quercetin-3-O-α-L-rhamnoside | Whole plant, Seeds | [4] [5] |
| Phenolic Acids | Protocatechuic acid, Gallic acid, p-Coumaric acid, Hydroxybenzoic acid | Whole plant | [4] |
| Fatty Acids | β-Arachidic acid | Seeds | [5] |
| Miscellaneous | This compound, Sterols, Tannins, Triterpenes | Roots, Whole plant | [3] [1] |
Recent research (2025) has revealed promising neuroprotective properties in C. halicacabum, particularly targeting Alzheimer's disease (AD) pathology. Through GC-MS analysis of ethanolic leaf extracts, researchers identified 40 phytoconstituents, with 37 successfully characterized [2] [6]. Molecular docking and dynamics simulations identified two lead compounds with superior binding characteristics to key Alzheimer's targets:
These compounds exhibited superior stability in docked complexes compared to galantamine, a standard Alzheimer's medication [2] [6]. The study employed rigorous in silico methodologies including molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies, drug-likeness assessment, molecular dynamics, LigPlot analysis, and density functional theory (DFT) analysis [6].
The neuroprotective effects target multiple pathways in Alzheimer's pathogenesis:
The experimental workflow for identifying these neuroprotective compounds is illustrated below:
Figure 1: Experimental workflow for neuroprotective compound discovery from C. halicacabum
Table 2: Anti-Alzheimer's Compounds from C. halicacabum Identified via GC-MS and In Silico Studies
| Compound Name | Molecular Targets | Binding Affinity | ADMET Profile | Reference |
|---|---|---|---|---|
| Acetic acid (dodecahydro-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-2(1H)-phenanthrenylidene)-,2-(dimethylamino)ethyl ester, [1R-(1.alpha.)] | Amyloid-β, Acetylcholinesterase, Tau protein | Superior to galantamine | Favorable drug-likeness | [2] [6] |
| 1-(2-hydroxyethoxy)-2-methyldodecane | Amyloid-β, Acetylcholinesterase, Tau protein | Superior to galantamine | Favorable drug-likeness | [2] [6] |
C. halicacabum demonstrates significant anti-inflammatory activity through multiple mechanisms. A 2024 study investigating the extract's effects on LPS-stimulated RAW 264.7 murine macrophage cells demonstrated potent inhibition of inflammatory mediators [7]. The extract significantly reduced production of nitric oxide (NO) and reactive oxygen species (ROS) in an concentration-dependent manner [7]. Mechanistic studies revealed that these effects occurred through regulation of the Erk1/2 and p38 pathways as well as NF-κB activation [7].
The anti-inflammatory bioactivity can be attributed to several isolated compounds:
These compounds work synergistically to suppress inflammatory signaling at multiple levels:
The signaling pathways through which C. halicacabum extracts exert their anti-inflammatory effects are illustrated below:
Figure 2: Anti-inflammatory mechanisms of C. halicacabum in LPS-stimulated macrophages
Table 3: Experimentally Determined IC₅₀ Values for Anti-inflammatory Activity
| Extract/Compound | Experimental Model | IC₅₀ Value | Reference |
|---|---|---|---|
| Ethanolic extract | In vitro anti-inflammatory (heat-induced ovalbumin denaturation) | 5157 μg/mL | [8] |
| Aqueous extract | In vitro anti-inflammatory (heat-induced ovalbumin denaturation) | 8121 μg/mL | [8] |
| Diclofenac sodium (standard) | In vitro anti-inflammatory (heat-induced ovalbumin denaturation) | 1922 μg/mL | [8] |
| Total extract | LPS-stimulated RAW 264.7 cells (NO production inhibition) | 125 μg/mL (non-toxic concentration) | [7] |
Beyond neuroprotective and anti-inflammatory effects, C. halicacabum demonstrates diverse pharmacological activities supported by experimental evidence:
Advanced extraction methodologies have been employed to maximize compound recovery:
Standardized experimental approaches for evaluating anti-inflammatory activity:
Computational approaches for mechanism prediction:
Despite promising results, several research gaps need addressing:
Future research should prioritize:
Cardiospermum halicacabum is a cornerstone in various traditional medicine systems, particularly in India. The table below catalogs its documented traditional applications [1] [2] [3].
| Traditional Use | Associated Plant Part | Geographical Region / Medical System |
|---|---|---|
| Rheumatism, Lumbago | Leaves, Whole Plant | India (Ayurveda, Folk), Sri Lanka |
| Nervous Diseases | Not Specified | India |
| Hyperthermia (Fever) | Aerial parts, Seeds | India, Africa |
| Cough | Not Specified | India |
| Skin Diseases | Not Specified | India |
| Orchitis, Dropsy | Whole Plant | India |
| Abdominal Pain | Not Specified | India |
| Stiffness of Limbs | Leaf Paste | Karnataka, India |
| Snake Bite | Leaf Paste | Karnataka, India |
| Skeletal Fractures | Not Specified | Sri Lanka |
| Earache | Juice of the Herb | Not Specified |
| Hardened Tumors | Juice of the Herb | Not Specified |
C. halicacabum contains a diverse array of phytochemicals responsible for its pharmacological effects. Key compound classes include phenols, phenolic acids, flavonoids, flavonoid glycosides, and fatty acids [1]. Specific compounds identified through LC-MS/MS, HPLC, and NMR include chlorogenic acid, caffeic acid, luteolin-7-O-glucuronide, and apigenin-7-O-glucuronide [1]. Another study isolated and identified Kaempferol-3-O-α-L-rhamnoside and Apigenin-7-O-β-D-glucuronide from the leaves [4].
Regarding This compound, one study specifically isolated it from the root extract of C. halicacabum and identified it as a cyanogenic glucoside [1]. The study noted its anxiolytic (anti-anxiety) activity [1]. The following diagram outlines a generalized experimental workflow for the bioassay-guided isolation of such active compounds.
Modern scientific studies have validated many of the traditional uses of C. halicacabum. The table below summarizes key pharmacological activities and the plant parts/extracts involved [1] [2].
| Pharmacological Activity | Plant Part/Extract | Key Findings / Proposed Compounds |
|---|---|---|
| Anti-inflammatory & Anti-arthritic | Leaf & Aerial Parts (Ethanol extract) | Validated in rodent models; supports traditional use for rheumatism. Flavonoids and phenolic compounds are implicated [1]. |
| Antioxidant | Leaf (Hydro-alcoholic extract) | Isolated flavonoids (Kaempferol and Apigenin derivatives) showed strong activity in phosphomolybdenum and reducing power assays [4]. |
| Anxiolytic | Root (Ethanol extract) | Activity attributed to the isolated compound This compound [1]. |
| Anticancer / Cytotoxic | Whole Plant (Methanolic extract) | Showed effective inhibition of cancer cell lines at concentrations around 100μg/mL. Apigenin and luteolin derivatives may contribute [5] [3]. |
| Antimicrobial | Not Specified | Demonstrated antibacterial efficacy [1]. |
| Hepatoprotective & Nephroprotective | Not Specified | Protected against chemically-induced liver and kidney damage in rats [1]. |
| Antiulcer & Antidiabetic | Not Specified | Extracts showed activity in relevant animal models [1] [2]. |
The anti-inflammatory and anticancer effects are linked to the modulation of complex signaling pathways within cells. The diagram below provides a simplified overview of the proposed mechanisms based on the general activity of its phytochemicals.
While the compound This compound itself has only been explicitly studied for its anxiolytic properties, the Cardiospermum halicacabum plant from which it is derived is a rich source of diverse bioactive compounds with robust, scientifically-validated pharmacological effects. Future research should focus on:
While detailed information on "cardiospermin" is limited, research confirms that Cardiospermum halicacabum contains several other flavonoids with significant biological activities. The table below summarizes the key isolated compounds and their demonstrated activities.
| Compound Name | Plant Part | Isolation Method | Reported Biological Activities |
|---|---|---|---|
| Apigenin-7-O-β-D-glucuronide [1] [2] | Aerial parts, Leaves | Bioassay-guided fractionation, Column chromatography | Anti-inflammatory, Antioxidant [1] [2] |
| Diosmetin-7-O-β-D-glucuronide [1] | Aerial parts | Bioassay-guided fractionation | Anti-inflammatory (inhibits NO, ROS, TNF-α, IL-6) [1] |
| Luteolin-7-O-glucuronide [3] | Seeds | Maceration with methanol | Antifungal (vs. Trichophyton rubrum) [3] |
| Rutin [3] | Seeds | Maceration with methanol | Antifungal (vs. Trichophyton rubrum) [3] |
| Kaempferol-3-O-α-L-rhamnoside [2] | Leaves | Hydro-alcoholic extraction, Column chromatography | Antioxidant [2] |
One study mentions "this compound" as a cyanogenic glucoside isolated from the root of the plant, which was investigated for its anxiolytic properties [2]. However, the specific chemical structure and detailed mechanistic data for this particular compound are not elaborated upon in the available sources.
The most well-documented mechanism from the search results pertains to the anti-inflammatory activity of the plant's flavonoids, particularly in immune cells like macrophages. The following diagram illustrates the key signaling pathways involved, as described for compounds like Diosmetin-7-O-β-D-glucuronide (DMG) [1].
Diagram of the anti-inflammatory mechanism of a Cardiospermum flavonoid.
This anti-inflammatory activity is significant because neuroinflammation is increasingly implicated in the pathophysiology of anxiety disorders [1]. The detailed experimental methodology for this line of investigation is summarized below.
Experimental Protocol for Anti-inflammatory Activity [1]
Given the lack of specific data on this compound, here are some suggestions for your research:
The table below summarizes the key identified properties of cardiospermin based on current literature:
| Property | Description |
|---|---|
| Classification | Cyanogenic glycoside (plant secondary metabolite) [1] |
| Core Structure | Comprises an aglycone (non-sugar) moiety linked to a sugar molecule via a glycosidic bond [1] |
| Natural Source | Isolated from Cardiospermum halicacabum Linn. (Sapindaceae family) [2] |
| Reported Biological Activity | Anxiolytic effect (from ethanolic root extract of C. halicacabum) [2] |
| Primary Ecological Function | Plant defense mechanism against herbivores and pathogens [1] |
| Toxic Mechanism | Upon tissue damage, enzymatic hydrolysis releases Hydrogen Cyanide (HCN), which inhibits cytochrome C oxidase, disrupting cellular respiration [3] |
While a dedicated protocol for this compound was not found, the following general methodologies for cyanogenic glycosides are applicable.
A common workflow for isolating active compounds like this compound from plant material involves several chromatographic steps [2]:
This isolation workflow can be visualized as follows:
The general biosynthesis of cyanogenic glycosides like this compound involves three conserved enzymatic steps. The pathway bifurcates from the biosynthetic route of glucosinolates, another class of plant defense compounds [4].
The toxicity of this compound manifests upon enzymatic hydrolysis and HCN release. The clinical antidote mechanism can be represented as a pathway:
The anxiolytic activity reported for this compound suggests its potential as a lead compound in neuroscience and neuropharmacology drug discovery [2]. Furthermore, the broader class of cyanogenic glycosides is being investigated for potential therapeutic applications, including putative anticancer properties [1].
Future research on this compound should prioritize:
Cardiospermum halicacabum L., commonly known as balloon vine or heart pea, is a climbing herbaceous plant belonging to the Sapindaceae family with significant therapeutic importance in traditional medicine systems including Ayurveda, Siddha, and Unani [1] [2]. The genus name "Cardiospermum" derives from Latin words "cardio" (heart) and "sperma" (seed), referring to the characteristic heart-shaped pattern on its seeds [1]. This plant is distributed widely throughout tropical and subtropical regions worldwide and has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, anti-arthritic, antioxidant, antimicrobial, anti-diabetic, and neuroprotective properties [1] [2]. The therapeutic potential of C. halicacabum is largely attributed to its rich and diverse phytochemical composition, particularly phenolic compounds, flavonoids, and fatty acid derivatives, which have been characterized using advanced analytical techniques such as LC-MS and UPLC-MS/MS [2] [3] [4].
Advanced chromatographic and spectrometric analyses have revealed a complex phytochemical profile in C. halicacabum. The table below summarizes the key bioactive compounds identified through LC-MS and related techniques:
Table 1: Major phytochemical compounds identified in C. halicacabum using LC-MS techniques
| Compound Class | Specific Compounds Identified | Plant Part | Analytical Technique |
|---|---|---|---|
| Phenolic Acids | Chlorogenic acid, Caffeic acid, Coumaric acid | Aerial parts, Leaves | LC-MS/MS, UPLC-DAD-ESI-MS/MS [2] [3] |
| Flavonoids | Apigenin, Luteolin, Chrysoeriol | Aerial parts, Leaves | HPLC-UV/MS, UPLC-DAD-ESI-MS/MS [2] [4] |
| Flavonoid Glycosides/Glucuronides | Luteolin-7-O-glucuronide, Apigenin-7-O-glucuronide | Aerial parts, Leaves | LC-MS/MS, UPLC-DAD-ESI-MS/MS [2] [4] |
| Fatty Acids & Derivatives | Methyl 4,4-dimethoxy-3-(methoxymethyl)butyrate, various fatty acid esters | Seeds, Aerial parts | GC-MS, UPLC-DAD-ESI-MS/MS [1] [4] |
| Cyanolipids | Cardiospermin (cyanogenic glucoside) | Seeds, Roots | GC-MS, NMR [1] [2] |
The phenolic acids and flavonoids constitute major antioxidant components, while flavonoid glucuronides appear to be signature compounds in this species [2] [4]. The cyanolipid This compound has been specifically identified as the bioactive compound responsible for the plant's anxiolytic activity [2].
Beyond the LC-MS findings, other analytical approaches have revealed additional phytochemicals in C. halicacabum:
Table 2: Additional phytochemicals identified through other analytical methods
| Compound Class | Specific Compounds | Plant Part | Analytical Method |
|---|---|---|---|
| Fatty Acids | Palmitic acid, Oleic acid, Stearic acid, Linolenic acid, Eicosenoic acid, Arachidic acid | Seeds | GC-MS [2] |
| Terpenoids | Caryophyllene, Phytol, Neophytadiene | Leaves | GC-MS [5] |
| Other Compounds | Cyclohexane-1,4,5-triol-3-one-1-carboxylic acid, Benzene acetic acid | Leaves | GC-MS [5] |
Qualitative phytochemical screening of leaf extracts has additionally confirmed the presence of tannins, terpenoids, steroids, alkaloids, and saponins in both fresh and dried leaves [6]. The comprehensive phytochemical profile demonstrates that C. halicacabum produces diverse secondary metabolites with potential therapeutic applications.
Sample Collection and Processing:
Extraction Methods:
Instrumentation Parameters (based on published methods) [3] [4]:
Mass Spectrometry Conditions [3] [4]:
Identification Approaches:
Quantification Methods:
C. halicacabum extracts and their identified phytochemicals demonstrate significant anti-inflammatory activity through modulation of key signaling pathways. The following diagram illustrates the molecular mechanisms through which C. halicacabum constituents exert their anti-inflammatory effects:
Figure 1: Molecular mechanisms of C. halicacabum anti-inflammatory activity showing key targets in LPS-induced inflammation models.
As illustrated, the anti-inflammatory activity primarily involves:
The phytochemical profile directly correlates with observed biological activities:
Despite comprehensive phytochemical characterization, several research gaps remain:
Bioactivity-Guided Isolation: Few studies have directly linked specific compounds from C. halicacabum to most of its traditional uses through bioassay-guided fractionation [2].
Standardization Challenges: While analytical methods have been developed, standardized quality control protocols for C. halicacabum-based products are still needed [4].
Clinical Validation: Most pharmacological studies remain at the preclinical stage; well-designed clinical trials are necessary to validate traditional uses and establish safe dosage parameters [2].
Mechanistic Studies: Detailed molecular mechanisms of action for most identified compounds require further elucidation [2] [8].
Synergistic Effects: Investigations into potential synergistic interactions between multiple phytoconstituents in the whole extract are limited [2].
Future research should focus on bioassay-guided isolation of active constituents, pharmacokinetic studies to understand ADME properties, and rigorous clinical trials to establish efficacy and safety in humans. The development of standardized extracts with consistent phytochemical profiles will be essential for reproducible therapeutic effects and future drug development efforts [2].
The core information available is the chemical structure of this compound, as shown below.
Diagram of this compound's core structure, showing a flavonoid aglycone linked to a glucose molecule. [1]
Based on the structure diagram and common biochemical knowledge, this compound appears to be a flavonoid glycoside, a class of compounds commonly found in plants. The "glycoside" part of the name indicates that a sugar molecule (glycone) is attached to a non-sugar part (aglycone). The structure suggests the aglycone is a flavon, a structure common to flavonoids [1].
While direct data on this compound is scarce, research on its source plant, Cardiospermum halicacabum, and its other chemical constituents provides some context.
The table below summarizes key chemical constituents found in Cardiospermum halicacabum, which contribute to its documented pharmacological activities [2].
| Compound Class | Specific Compound Examples | Documented Bioactivity (from C. halicacabum extracts) |
|---|---|---|
| Flavonoids | Apigenin, Luteolin, Rutin, Chrysoeriol | Antifungal activity, Anti-inflammatory activity |
| Fatty Acids | β-Arachidic acid | Information not available in search results |
| Other Components | Tannins, Saponins, Phytosterols | Information not available in search results |
One study demonstrated that a methanol extract of C. halicacabum seeds, which contains a mixture of these compounds, showed significant antifungal activity against Trichophyton rubrum, a common dermatophyte [2]. Computational analysis within the same study suggested that the flavonoids luteolin and rutin may contribute to this effect by potentially inhibiting the fungal chaperone protein Hsp90 [2].
Cardiospermin is a cyanogenic glycoside, a class of plant natural products that release hydrogen cyanide upon tissue damage [1]. The table below summarizes its key characteristics based on current literature:
| Property | Description |
|---|---|
| Classification | Cyanogenic Glycoside [1] |
| Aglycone Type | Aliphatic (derived from valine) [1] |
| Sugar Moisty | D-Glucose [1] |
| Known Derivatives | This compound-5-benzoate, this compound-5-p-hydroxybenzoate, this compound-5-cis-coumarate [1] |
While a protocol for studying this compound's biosynthesis was not available, the search results provide a detailed methodology for evaluating the antibacterial activity of crude plant extracts, which is highly relevant for drug discovery research [2]. This workflow can serve as a template for testing purified this compound.
The diagram below outlines the key steps of this antibacterial assay procedure.
Flowchart of the Resazurin Microtiter Assay for determining Minimum Inhibitory Concentration (MIC).
This protocol details the Resazurin Microtiter Assay for determining the Minimum Inhibitory Concentration (MIC) [2]:
Given the limited specific data on this compound, here are targeted suggestions for your research:
The table below summarizes the key information on cardiospermin based on current research.
| Aspect | Details |
|---|---|
| Compound Type | Cyanogenic glucoside [1] [2] |
| Source Plant | Cardiospermum halicacabum Linn. (Balloon vine) [1] [3] |
| Source Plant Part | Roots [2] |
| Isolated From | Ethanolic root extract [2] |
| Key Documented Activity | Anxiolytic (anti-anxiety) effect [1] [2] |
Research into this compound's effects, particularly for anxiolytic activity, involves specific experimental models and protocols.
This methodology is used to isolate this compound and evaluate its anxiety-reducing effects.
Experimental workflow for evaluating the anxiolytic activity of this compound.
In practice, the isolation process often uses techniques like column chromatography with solvents of increasing polarity (e.g., chloroform-methanol mixtures) [2]. The anxiolytic effect is typically evaluated in vivo. For example, mice are administered this compound, and their behavior is observed in standardized anxiety models like the elevated plus maze. This maze has open and closed arms; increased time spent in or entries into the open arms indicate reduced anxiety, with results compared to control and standard drug groups [2].
While this compound is a significant compound, the therapeutic potential of C. halicacabum is broad due to its diverse phytochemistry. The table below summarizes other key bioactive compounds and their associated activities.
| Compound Class / Bioactive Compound | Documented Pharmacological Activities |
|---|---|
| Flavonoids (e.g., Apigenin-7-O-glucuronide, Luteolin-7-O-glucuronide) [1] | Anti-inflammatory, antioxidant [1] |
| Phenolic Acids (e.g., Chlorogenic acid, Caffeic acid) [1] | Antioxidant [1] |
| Fatty Acids (e.g., in seed oil: Palmitic, Stearic, Linolenic acid) [1] | Part of the nutritional and medicinal profile [1] |
| Other Flavonoid Glycosides (e.g., Kaempferol-3-O-α-L-rhamnoside) [2] | Strong antioxidant potential [2] |
Despite promising findings, several areas require further investigation to advance this compound as a therapeutic lead:
This compound is a biologically active cyanogenic glucoside isolated from Cardiospermum halicacabum L., a herbaceous climber belonging to the Sapindaceae family. This plant, commonly known as "balloon vine" or "heart seed," is distributed throughout tropical and subtropical regions including Africa, Asia, and South America, and has been extensively used in traditional medicine systems for centuries [1] [2]. In Ayurvedic practice, the plant is referred to as "Karnasphota" and "Mudakkathan" and has been traditionally employed for treating rheumatism, nervous disorders, hyperthermia, abdominal pain, cough, and skin diseases [1] [2]. The whole plant possesses therapeutic properties, with different parts (leaves, roots, seeds, and aerial parts) containing diverse bioactive compounds.
The phytochemical profile of C. halicacabum is remarkably diverse, encompassing flavonoids, phenolic acids, triterpenoids, glycosides, saponins, tannins, alkaloids, and fatty acids [3] [1] [2]. Specific compounds identified include chlorogenic acid, caffeic acid, coumaric acid, luteolin-7-O-glucuronide, apigenin-7-O-glucuronide, chrysoeriol, and β-sitosterol [2]. This compound itself has been specifically recognized for its anxiolytic activity and represents one of the key bioactive constituents responsible for the plant's neuropharmacological effects [2]. The compound is primarily extracted from the root system of the plant, though traces may be present in other plant parts as well.
Sample Collection and Identification: Cardiospermum halicacabum leaves, roots, and aerial parts should be collected from mature, healthy plants during the morning hours (9:00-10:00 AM) to maximize phytochemical content [4]. Plant identity must be taxonomically authenticated by a certified botanist, and voucher specimens should be deposited in herbarium repositories for future reference [5] [4].
Processing Methods: The collected plant material should be thoroughly washed with distilled water to remove debris and environmental contaminants. For optimal extraction efficiency, two processing approaches can be employed:
Table 1: Standard Extraction Methods for this compound and Related Bioactives
| Extraction Method | Solvent System | Plant Part | Temperature | Duration | Yield |
|---|---|---|---|---|---|
| Maceration [3] | Ethanol, Acetone, Aqueous, Chloroform | Leaves | Room temperature | 72 hours | 9-12% |
| Soxhlet [5] [4] | 99% Ethanol | Leaves, Roots | 45-60°C | 6-8 hours | ~9% (leaf extract) |
| Microwave-Assisted [6] | Ethanol | Leaves | 60°C (controlled) | 15-30 minutes | Optimized via RSM |
| Percolation [4] | Aqueous | Leaves | 50°C | 72 hours | Not specified |
Maceration Protocol:
Microwave-Assisted Extraction Optimization: Recent advances in extraction technology have demonstrated that microwave-assisted extraction (MAE) significantly enhances the yield of bioactive compounds from C. halicacabum [6]. The Box-Behnken design within Response Surface Methodology (RSM) has been successfully employed to optimize process variables:
Table 2: Optimization Parameters for Microwave-Assisted Extraction
| Independent Variable | Range | Optimal Condition | Influence on Yield |
|---|---|---|---|
| Powder weight (g) | 1-5 | 3.2 | Positive correlation |
| Solvent volume (mL) | 50-150 | 110 | Positive correlation |
| Extraction time (min) | 10-30 | 22 | Positive correlation (to threshold) |
| Microwave power (W) | 400-800 | 650 | Significant positive effect |
The optimized protocol for MAE is as follows:
The choice of extraction solvent significantly influences the phytochemical profile and bioactivity of the resulting extract. Different solvents vary in their ability to extract specific classes of compounds:
Table 3: Phytochemical Distribution Across Different Solvent Extracts
| Phytochemical | Ethanol | Aqueous | Acetone | Chloroform | Test Method |
|---|---|---|---|---|---|
| Alkaloids | Positive | Positive | Positive | Positive | Wagner test |
| Flavonoids | Positive | Positive | Positive | Negative | Alkaline reagent test |
| Phenols | Positive | Positive | Positive | Negative | Ferric chloride test |
| Saponins | Positive | Positive | Negative | Negative | Foaming test |
| Tannins | Positive | Positive | Positive | Negative | Braymers test |
| Terpenoids | Positive | Negative | Positive | Positive | Salkowski test |
| Steroids | Positive | Negative | Negative | Positive | Libermann-Burchard test |
Ethanol (99%) has been identified as the most effective solvent for extracting a broad spectrum of bioactive compounds from C. halicacabum, including this compound and related flavonoids [5]. The ethanol extract has demonstrated significant antimicrobial, anti-inflammatory, and neuropharmacological activities in various bioassays [5] [7].
Phytochemical Screening Protocols: Qualitative phytochemical analysis should be performed using standard procedures to identify major compound classes:
Advanced Analytical Techniques: For comprehensive characterization of this compound and related bioactive compounds, sophisticated instrumentation is required:
Fourier-Transform Infrared Spectroscopy (FT-IR):
Gas Chromatography-Mass Spectrometry (GC-MS):
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more comprehensive phytochemical profiling, LC-MS/MS has identified specific compounds in C. halicacabum:
The following workflow diagram illustrates the comprehensive extraction and characterization process for this compound:
Figure 1: Comprehensive Workflow for this compound Extraction and Characterization
Microbial Strains and Culture Conditions: Antimicrobial activity of C. halicacabum extracts should be evaluated against a panel of reference strains including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Aeromonas hydrophila), and fungal pathogens (Candida albicans) [5]. Clinical isolates of multidrug-resistant strains (Shigella sp., Klebsiella pneumoniae, Citrobacter fruendii) should also be included to assess efficacy against drug-resistant pathogens [5].
Agar Well Diffusion Assay:
Minimum Inhibitory Concentration (MIC) Determination:
Antifungal Mechanism Studies: For antifungal activity assessment, particularly against Trychophyton rubrum, the extract has demonstrated a dose-dependent fungistatic effect through molecular interaction with the fungal heat shock protein (Hsp)-90 chaperone, disrupting fungal protein homeostasis and virulence [7].
Molecular Docking Protocols:
Recent in silico studies have identified two lead compounds from C. halicacabum with superior binding stability compared to reference drug galantamine:
ADMET Profiling:
Molecular Dynamics Simulations:
Vesicle-Based Delivery Systems: Recent advances have enabled the development of novel nasal spray formulations containing C. halicacabum extract for potential neurological applications [8]. The following vesicular systems have been successfully formulated:
Table 4: Characterization Parameters for Nasal Spray Formulations
| Formulation Type | Average Size (nm) | Polydispersity Index | Zeta Potential (mV) | Spray Plume Angle | Droplet Size (μm) |
|---|---|---|---|---|---|
| PEVs [8] | ~100 | 0.15-0.25 | -25 to -35 | 25-30° | 30-50 |
| Hyalurosomes [8] | ~120 | 0.18-0.28 | -30 to -40 | 25-30° | 30-50 |
| Gelatin-PEVs [8] | ~100 | 0.15-0.22 | -20 to -30 | 25-30° | 30-50 |
| Gelatin-Hyalurosomes [8] | ~120 | 0.16-0.24 | -25 to -35 | 25-30° | 30-50 |
| Chondroitin-PEVs [8] | ~160 | 0.14-0.18 | -30 to -40 | 25-30° | 30-50 |
| Chondroitin-Hyalurosomes [8] | ~160 | 0.14-0.18 | -35 to -45 | 25-30° | 30-50 |
Preparation of Penetration Enhancer-Containing Vesicles (PEVs):
Nasal Spray Performance Evaluation:
These formulations have demonstrated significant antioxidant activity and ability to protect epithelial cells against oxidative damage, potentially preventing inflammatory states in neurological disorders [8].
Natural Herbicide Formulation: C. halicacabum extracts have shown potential as eco-friendly alternatives to synthetic herbicides [9]. The development protocol includes:
Extract Preparation:
Formulation Optimization:
Application Parameters:
The following diagram illustrates the potential molecular targets and mechanisms of action for this compound and related bioactive compounds:
Figure 2: Molecular Targets and Mechanisms of Cardiospermum halicacabum Bioactives
The comprehensive protocols outlined in this document provide researchers with standardized methods for the extraction, characterization, and bioactivity assessment of this compound and related bioactive compounds from Cardiospermum halicacabum. The optimized extraction techniques, particularly microwave-assisted extraction using response surface methodology, significantly enhance yield while reducing processing time and solvent consumption [6].
The diverse pharmacological activities documented for C. halicacabum extracts, including antimicrobial, anti-inflammatory, neuroprotective, and herbicidal properties, highlight the potential of this medicinal plant as a source of novel therapeutic agents [5] [7] [6]. However, several areas require further investigation:
The development of novel formulation strategies, particularly vesicle-based delivery systems for neurological applications, represents a promising avenue for future research and commercial development [8]. Additionally, the exploration of C. halicacabum as a source of natural herbicides aligns with growing interest in sustainable agricultural practices [9].
The anxiolytic (anti-anxiety) principle of Cardiospermum halicacabum was isolated from its ethanolic root extract. The following table summarizes the key experimental details from the foundational study [1]:
| Aspect | Details |
|---|---|
| Source Material | Roots of Cardiospermum halicacabum |
| Extraction Solvent | Ethanol |
| Preliminary Fractionation | Generated a pool of 19 master fractions (MF) |
| Active Fractions | MF-14, MF-16, MF-17 (MF-14 was used for final isolation) |
| Biological Activity Assay | Elevated plus-maze (EPM) and light-dark transition model in mice. |
| Identified Compound | This compound, a cyanogenic glucoside. |
The general workflow for isolating active compounds from plant material involves extraction, fractionation, and purification. Here is a detailed breakdown of the methods used in studies on Cardiospermum halicacabum.
1. Plant Material Extraction
2. Fractionation and Purification Techniques After crude extraction, the following chromatographic techniques are employed to separate and isolate individual compounds.
Column Chromatography (CC) [2]:
Thin Layer Chromatography (TLC) [2]:
Preparative Thin Layer Chromatography (PTLC) [2]:
High-Performance Liquid Chromatography (HPLC) [3]:
The following diagram illustrates the general workflow for isolating this compound and other compounds from Cardiospermum halicacabum, integrating the techniques described above.
3. Structural Elucidation Once a pure compound is isolated, its chemical structure is determined using techniques such as:
Please be aware of the following constraints based on the current available literature:
To develop a complete and optimized protocol, you may need to:
I hope this detailed information provides a solid foundation for your work. Should you require further clarification on the methodologies mentioned, please feel free to ask.
The following protocol is a synthesis of common practices in HPLC method development for natural products, drawing from the methodologies used in the analysis of other active compounds [1] [2] [3].
This section outlines the typical hardware and initial parameters required for method development.
A robust sample preparation is key to accurate quantification. For plant extracts or biological samples, a liquid-liquid extraction (LLE) is often employed.
For any method to be accepted in a research or regulatory context, it must be validated. The following table summarizes the core parameters as per International Council for Harmonisation (ICH) guidelines [1] [4].
| Validation Parameter | Objective | Target Acceptance Criteria |
|---|---|---|
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 [2]. |
| Precision | To measure the degree of repeatability of the method (Repeatability: multiple injections of the same sample; Intermediate Precision: same method, different days/analysts). | Relative Standard Deviation (RSD%) < 2% [2]. |
| Accuracy | To determine the closeness of the measured value to the true value, typically via recovery studies. | Percentage Recovery of 98-102% [2]. |
| Specificity | To confirm that the method can accurately measure the analyte in the presence of other components (like excipients or matrix). | No interference from placebo or blank matrix at the retention time of the analyte [2]. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10:1, with precision and accuracy within ±20% [1]. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate). | The method should withstand variations and maintain system suitability criteria [2]. |
The process of developing a new HPLC method is iterative and systematic. The diagram below outlines the key stages involved in establishing and validating a robust analytical procedure.
Given the lack of specific data on cardiospermin, here are practical steps you can take to develop your own analytical method:
Green synthesis provides an eco-friendly, cost-effective alternative to traditional physical and chemical nanoparticle (NP) production methods by utilizing biological resources like plants. Cardiospermum halicacabum, a medicinal plant from the Sapindaceae family, is rich in phytochemicals such as flavonoids, alkaloids, tannins, and terpenoids [1] [2]. These compounds act as both reducing and stabilizing agents during the one-step synthesis of metallic nanoparticles, enabling the creation of complexes with significant therapeutic potential [3]. This application note details standardized protocols for synthesizing various NPs using C. halicacabum and characterizes their demonstrated bioactivities, including anticancer, antibacterial, antifungal, and antioxidant effects [4] [1] [2].
The following workflow summarizes the primary synthesis path for Silver Nanoparticles (AgNPs):
A suite of techniques is essential for confirming the successful synthesis and determining the physical and chemical properties of the synthesized nanoparticles.
Table 1: Standard Characterization Techniques for C. halicacabum-Derived Nanoparticles
| Characterization Technique | Primary Data Obtained | Typical Results for C. halicacabum NPs |
|---|---|---|
| UV-Vis Spectroscopy | NP formation & stability | AgNPs: Absorbance peak at ~430 nm [1] |
| FTIR (Fourier-Transform Infrared) | Functional groups of capping agents | Identification of flavonoids & polyphenols on NP surface [1] [2] |
| XRD (X-Ray Diffraction) | Crystallographic structure & phase | AgNPs: Peaks at 2θ of 32.29°, 38.76°, etc., confirming crystallinity [1] |
| TEM (Transmission Electron Microscopy) | Size, shape, and morphology | Nanoemulsion (CHE-NE-A): Size and exterior of nano-droplets suitable for drug carriage [2] |
| SEM (Scanning Electron Microscopy) | Surface morphology and topology | CHE-NE-A: Analysis of nano-droplet external structure [2] |
| DLS (Dynamic Light Scattering) | Hydrodynamic size distribution | AgNPs: Average size of ~150.1 nm [1] |
| Zeta Potential Analysis | Surface charge & colloidal stability | CHE-NE-A: Measurement of stability via surface charge [2] |
| EDX (Energy-Dispersive X-ray) | Elemental composition | Confirmation of elemental silver or zinc presence [4] |
Research has demonstrated that C. halicacabum-derived nanoparticles possess significant biological activity, as quantified by various in vitro assays.
Table 2: Documented Anticancer Effects of C. halicacabum-Derived Nanoparticles
| Nanoparticle Type | Cancer Cell Line / Model | Key Findings & Proposed Mechanism | Assays Used |
|---|---|---|---|
| ZnO NPs (CH-ZnONPs) [4] | Human Melanoma (A375) | Dose-dependent cytotoxicity; induction of apoptosis via elevated caspase 3, 8, and 9 mRNA expression; increased ROS accumulation. | MTT, Propidium Iodide, Gene Expression |
| AgNPs [1] | Human Colon Carcinoma | Reduction in cell proliferation & viability; increased cell death; induction of apoptosis. | Cell Proliferation, LDH, Hoechst/PI Staining |
The anticancer mechanism of ZnO NPs, which involves the induction of apoptosis through reactive oxygen species (ROS) and caspase activation, can be visualized as follows:
Table 3: Antibacterial, Antifungal, and Antioxidant Efficacy of C. halicacabum Nanoemulsion (CHE-NE-A) [2]
| Activity Type | Test Pathogens / Assay | Key Results |
|---|---|---|
| Antibacterial | P. aeruginosa, S. aureus, S. typhimurium, S. pneumoniae, E. coli | Remarkable zone of inhibition; strongest activity against P. aeruginosa; low MIC values. |
| Antifungal | C. neoformans, A. niger, C. pneumonia, P. expansum | Good activity observed against all test fungal pathogens. |
| Antioxidant | DPPH, ABTS, and FRAP assays | Considerable dose-dependent free radical scavenging activity. |
The synthesis of nanoparticles and nanoemulsions using Cardiospermum halicacabum extract represents a robust, environmentally benign protocol. The synthesized nanostructures, particularly AgNPs, ZnO NPs, and the CHE-NE-A nanoemulsion, demonstrate compelling biological activities, including potent anticancer effects through apoptosis induction and broad-spectrum antimicrobial action. The physicochemical characterization data confirm that these nanoparticles possess suitable properties for pharmaceutical applications, with the nanoemulsion showing particular promise as a drug carrier [4] [1] [2]. Future work should focus on optimizing synthesis parameters for enhanced uniformity, exploring in vivo efficacy and toxicity profiles, and investigating the drug delivery potential of these nanostructures for specific therapeutic agents.
This compound is a cyanogenic glucoside specifically identified as (2S)-6-hydroxy-4-methylene-2-[{3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran2yl}oxy] hexanenitrile with a molecular formula of C₁₃H₂₁NO₇ and molecular weight of 303 g/mol. [1] [2] This phytochemical was isolated from the ethanolic root extract of Cardiospermum halicacabum, a plant traditionally used in Ayurvedic medicine for treating nervous system disorders. [1] Initial screening studies demonstrated that master fractions containing this compound (MF-14, MF-16, MF-17) significantly increased open arm entries in the elevated plus maze test and time spent in the illuminated compartment in the light-dark transition model, indicating pronounced anxiolytic activity. [1] [2] The following application notes provide detailed protocols for evaluating the anxiolytic potential of this compound in vivo, complete with experimental designs, methodological details, and visualization of signaling pathways.
Table 1: Experimental Groups and Dosing Protocol for this compound Anxiolytic Studies
| Group | Treatment | Dose | Route | Dosing Duration | N |
|---|---|---|---|---|---|
| 1 | Vehicle control (4% gum acacia) | 10 mL/kg | Oral | Acute (single dose) | 6-8 |
| 2 | Positive control (Diazepam) | 1 mg/kg | Oral | Acute (single dose) | 6-8 |
| 3 | This compound | 10 mg/kg | Oral | Acute (single dose) | 6-8 |
| 4 | This compound | 20 mg/kg | Oral | Acute (single dose) | 6-8 |
| 5 | This compound | 30 mg/kg | Oral | Acute (single dose) | 6-8 |
| 6 | This compound | 30 mg/kg | Oral | Chronic (14 days) | 6-8 |
Administer this compound suspended in 4% gum acacia vehicle. For acute studies, conduct behavioral tests 60 minutes after administration. For chronic studies, administer once daily for 14 days and conduct behavioral tests 60 minutes after the final dose. [1]
Elevated Plus Maze (EPM) Test: Conduct the EPM test as described by Pellow and colleagues with modifications. [1] The apparatus consists of two open arms (30 × 5 cm) and two closed arms (30 × 5 × 15 cm) extending from a central platform (5 × 5 cm), elevated 50 cm above floor level. Place each animal gently on the central platform facing an open arm and allow 5 minutes of free exploration. Record:
Light-Dark Transition Test: Utilize a rectangular box (46 × 27 × 30 cm) divided into illuminated (2/3) and dark (1/3) compartments by a partition with a 7.5 × 7.5 cm opening. [1] Place mice in the dark compartment initially and allow 5 minutes of free movement between compartments. Record:
Additional Behavioral Assessments: Include open field test for general locomotor activity and novel object recognition test for cognitive effects if warranted by preliminary results.
Table 2: Primary Outcome Measures in Anxiolytic Behavioral Tests
| Test | Primary Anxiety Index | Secondary Measures | Control for Locomotor Activity |
|---|---|---|---|
| Elevated Plus Maze | % open arm time = (open arm time/total time) × 100 | % open arm entries, rearing frequency | Total arm entries |
| Light-Dark Transition | Time in illuminated compartment | Number of transitions, latency to enter light | Rearing in dark compartment |
| Open Field | Time in center zone | Total distance traveled, rearing | Total distance traveled |
This compound may exert anxiolytic effects through modulation of the GABAergic system, potentially enhancing GABA transmission similar to benzodiazepines but with possibly different binding characteristics. To investigate this mechanism:
The involvement of serotonergic and noradrenergic systems in this compound's anxiolytic action should be investigated given the implication of these systems in anxiety disorders:
This compound may modulate intracellular signaling pathways involved in neuronal function and plasticity. The following diagram illustrates key signaling pathways potentially involved in this compound's mechanism of action:
Diagram 1: Potential signaling pathways involved in this compound's anxiolytic effects. This compound may potentiate GABAergic signaling and activate neurotrophic pathways through BDNF/TrkB, leading to downstream effects on gene expression and neuronal plasticity that contribute to its anxiolytic properties.
Table 3: Key ADME Parameters to Evaluate for this compound
| Parameter | Experimental Approach | Target Values | Significance |
|---|---|---|---|
| Oral bioavailability | Plasma AUC after oral vs. IV administration | >20% | Dosing regimen determination |
| Brain penetration | Brain-to-plasma ratio | >0.3 | CNS target engagement |
| Half-life | Plasma concentration-time profile | >2 hours | Dosing frequency |
| Protein binding | Equilibrium dialysis | <95% | Free fraction available for activity |
| Metabolite identification | LC-MS/MS of plasma and urine | Identification of major metabolites | Safety and activity of metabolites |
The following diagram illustrates the complete experimental workflow for evaluating this compound's anxiolytic activity:
Diagram 2: Comprehensive experimental workflow for evaluating this compound's anxiolytic activity, from compound preparation through data analysis.
The protocols outlined provide a comprehensive framework for evaluating the anxiolytic potential of this compound in preclinical models. Based on initial studies, this compound demonstrates significant anxiolytic activity at doses of 10-30 mg/kg without apparent adverse effects. [1] [2] However, researchers should note that while animal studies provide valuable preliminary data, they have limitations in predicting human responses, and results should be interpreted with appropriate caution. [3] Future research directions should include detailed investigation of this compound's molecular targets, potential interactions with conventional anxiolytics, and development of optimized formulations to enhance bioavailability. The translational potential of this compound appears promising given its natural origin and apparently favorable safety profile, but rigorous clinical trials would be necessary to establish its efficacy and safety in human populations.
Cardiospermin, a bioactive principle isolated from Cardiospermum halicacabum, has garnered significant interest for its potential anxiolytic and cardiovascular properties [1]. The development and validation of a robust, reproducible, and accurate analytical method is a critical prerequisite for its qualitative and quantitative analysis in drug discovery, development, and quality control of finished products. This application note delineates a detailed protocol for the validation of an analytical method for this compound, in compliance with the International Council for Harmonisation (ICH) Q2(R1) guideline [2]. The protocol is designed to ensure that the method is suitable for its intended purpose, whether for assay/potency testing, impurity quantification, or identification.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The following tests must be performed, with the specific combination dependent on the nature of the test (e.g., identification, assay, impurity test) [2]. A core principle is that the method must be fully developed and optimized before validation is initiated [2].
2.1.1 Objective: To demonstrate that the method can unequivocally assess the analyte (this compound) in the presence of other components such as impurities, degradants, or excipients that may be expected to be present [3] [2].
2.1.2 Experimental Protocol:
2.2.1 Objective: To establish that the analytical response is directly proportional to the concentration of this compound over a specified range.
2.2.2 Experimental Protocol:
Table 1: Example Linearity Data for a this compound Assay Method
| Concentration (μg/mL) | Peak Area Response (Mean ± SD, n=3) | % RSD |
|---|---|---|
| 50 (50% of target) | 1,025,450 ± 10,250 | 1.0 |
| 75 | 1,535,600 ± 12,285 | 0.8 |
| 100 (Target) | 2,055,300 ± 16,442 | 0.8 |
| 125 | 2,565,900 ± 20,527 | 0.8 |
| 150 (150% of target) | 3,085,750 ± 27,772 | 0.9 |
| Regression Line: y = 20545x + 5250 | Correlation Coefficient (r): 0.9998 |
Precision is expressed as the relative standard deviation (%RSD) and is investigated at three levels [2].
2.3.1 Repeatability: Precision under the same operating conditions over a short time.
2.3.2 Intermediate Precision: The effects of random events within the same laboratory (e.g., different days, different analysts, different equipment).
2.3.3 Experimental Protocol for Repeatability & Intermediate Precision:
Table 2: Precision Acceptance Criteria (Example for an Assay Method)
| Precision Level | Experimental Approach | Acceptance Criteria (%RSD) |
|---|---|---|
| Repeatability | 6 determinations at 100% test concentration by Analyst 1 on Day 1 | NMT 1.0% |
| Intermediate Precision | 6 determinations at 100% test concentration by Analyst 2 on Day 2 | NMT 2.0% (combined data from both analysts) |
2.4.1 Objective: To establish the closeness of agreement between the value found and the value accepted as a true or conventional true value [2].
2.4.2 Experimental Protocol (Recovery Study):
Table 3: Accuracy (Recovery) Study Design and Acceptance Criteria
| Spike Level | Theoretical Amount Added (mg) | Mean Amount Recovered (mg, n=3) | % Recovery | Acceptance Criteria |
|---|---|---|---|---|
| 50% | 50.0 | 49.5 | 99.0% | 98.0-102.0% |
| 100% | 100.0 | 100.8 | 100.8% | 98.0-102.0% |
| 150% | 150.0 | 148.9 | 99.3% | 98.0-102.0% |
2.5.1 Objective: To determine the lowest amount of this compound that can be detected (LOD) and quantified (LOQ) with acceptable accuracy and precision [3].
2.5.2 Experimental Protocol (Signal-to-Noise Ratio):
The following diagram illustrates the logical sequence and key decision points in the analytical method validation workflow.
The rigorous validation of an analytical method for this compound, as outlined in this protocol, is non-negotiable for generating reliable and reproducible data. Adherence to ICH Q2(R1) guidelines ensures that the method is scientifically sound and fit for its intended purpose, whether in research, quality control, or regulatory submissions. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, researchers and drug development professionals can have a high degree of confidence in the results generated, thereby supporting the advancement of this compound as a potential therapeutic agent.
This protocol outlines the key experiments for a preliminary stability assessment, focusing on forced degradation studies to establish a stability-indicating method.
1. Objective To subject cardiospermin to various forced degradation conditions to identify potential degradation products and determine the stability-indicating power of the analytical method (e.g., HPLC-UV or HPLC-PDA).
2. Materials and Equipment
3. Experimental Workflow for Forced Degradation The following diagram illustrates the logical flow of the forced degradation study to help you visualize and plan the experiment.
4. Detailed Methodologies
After forced degradation, the analytical method must be validated to prove it is "stability-indicating." The table below summarizes the core validation parameters to assess.
| Parameter | Objective | Acceptance Criteria (Example) |
|---|---|---|
| Specificity | To prove the method can distinguish this compound from all degradation products. | Peak purity index ≥ 0.999; baseline separation from nearest degradant. |
| Linearity & Range | To demonstrate a proportional response of the detector to the concentration of this compound. | R² > 0.999 over a range (e.g., 50-150% of target concentration). |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery of 98-102%. |
| Precision | To determine the closeness of a series of measurements under the same conditions. | RSD ≤ 2.0% for repeatability. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability criteria are met when parameters (e.g., temp, flow rate) are varied. |
Since specific data on this compound is lacking, your next steps should involve foundational research:
The foundational principle of Bioassay-Guided Isolation (BGI) is to use a biological activity assay to direct the fractionation process, ensuring that only active fractions are pursued, thereby increasing the efficiency of discovering bioactive compounds [1]. The workflow can be broken down into iterative steps, as shown below.
The following table summarizes the core experimental procedures involved in a BGI pipeline, from initial extraction to final compound characterization.
| Step | Protocol Description | Key Parameters & Techniques |
|---|
| 1. Plant Material & Extraction | Fresh leaves are washed, dried, and powdered. The powder is subjected to cold maceration with solvent [2]. | Solvent: Hydro-alcoholic mix (80% Methanol, 20% water). Duration: 4 days. Post-processing: Filtration and concentration at 40±5°C [2]. | | 2. Preliminary Phytochemical Screening | The crude extract is tested for major classes of active compounds (e.g., flavonoids, alkaloids, terpenoids) [2]. | Method: Standard chemical tests (e.g., Harborne method) [2]. | | 3. Primary Bioassay | The anti-inflammatory activity of extracts/fractions is tested in vitro using LPS-stimulated macrophage cells [1]. | Cell Line: Murine RAW 264.7 macrophages. Inducer: Lipopolysaccharide (LPS). Readouts: Nitric Oxide (NO) production, ROS levels, pro-inflammatory cytokine (TNF-α, IL-6) secretion/secretion [1]. | | 4. Fractionation (Column Chromatography) | The active crude extract is fractionated using a silica gel column with a gradient solvent system to separate constituents [2]. | Stationary Phase: Silica gel (200 g). Column Dimensions: 100 cm x 3.5 cm. Elution: Start with non-polar solvent (Hexane), gradually increase polarity with Chloroform and Methanol [2]. | | 5. Monitoring & Pooling | Collected fractions are analyzed to group similar chemical profiles. | Method: Thin Layer Chromatography (TLC). Mobile Phase: e.g., Chloroform:Methanol (9:1 v/v). Visualization: UV light, Iodine vapor, or specific reagents [2]. | | 6. Final Isolation & Purity Check | Active sub-fractions are subjected to repeated chromatography until pure compounds are obtained. | Techniques: Preparative TLC, repeated Column Chromatography. Purity Confirmation: Single spot on TLC, sharp peaks in HPLC [2]. | | 7. Structural Elucidation | The chemical structure of the pure active compound is determined. | Techniques:
Applying the above workflow to Cardiospermum halicacabum has led to the isolation of several flavonoids with demonstrated bioactivity.
When facing low yields, the problem can stem from the biological source material, the extraction method, or the purification process. The table below outlines common issues and their potential solutions.
| Troubleshooting Area | Common Issues | Potential Optimization Strategies |
|---|---|---|
| Source Material | Low native concentration in plant tissue; seasonal or environmental variations; incorrect plant part used. | • Conduct metabolic profiling to confirm presence. • Use controlled cultivation/gene regulation studies to enhance production [1]. • Standardize plant source, harvest time, and tissue type. |
| Extraction Process | Inefficient solvent system; incomplete cell disruption; compound degradation during extraction. | • Screen solvents (e.g., ethanol-water mixtures [2]). • Optimize temperature, time, and solid-to-solvent ratio. • Use techniques like ultrasound-assisted or pressurized liquid extraction. |
| Purification & Analysis | Co-extraction of interfering compounds (e.g., polysaccharides, pigments); loss during purification; inaccurate quantification. | • Employ liquid-liquid partitioning (e.g., ethyl acetate [3]). • Use chromatographic methods (resin-based [3]). • Develop a specific analytical method (e.g., UPLC-MS [4]) for accurate tracking. |
To systematically optimize the extraction process, you can follow the workflow below. This approach helps in identifying the most impactful factors.
Based on methods used for other compounds from Cardiospermum halicacabum and related medicinal plants [2] [3], here is a detailed protocol you can adapt and optimize.
1. Sample Preparation
2. Solvent Extraction
3. Liquid-Liquid Partitioning
4. Analytical Method Development for Quantification
Your experimental design should systematically vary these critical factors to find their optimal levels:
Q: I cannot find a commercial standard for this compound. How can I quantify it?
Q: My extract is very viscous and hard to work with. What should I do?
Q: How can I enhance the production of this compound in the plant itself?
This compound is a cyanogenic glucoside compound identified as (2S)-6-hydroxy-4-methylene-2-[{3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-2-yl}oxy] hexanenitrile with a molecular formula of C₁₃H₂₁NO₇ and molecular weight of 303 g/mol [1]. This bioactive compound has been isolated primarily from Cardiospermum halicacabum Linn., a medicinal plant used in traditional medicine for treating nervous system disorders, rheumatism, and anxiety [1]. This compound demonstrates significant anxiolytic activity without the side effects associated with synthetic benzodiazepines, making it a promising candidate for natural product drug development [1].
The isolation of this compound presents several technical challenges that can impact research outcomes and reproducibility. Common issues include low extraction efficiency due to solvent selection mismatch, compound degradation during processing, co-elution of impurities during chromatographic separation, and structural instability during storage. These challenges are compounded by the natural variation in plant source material and the presence of similar compounds in crude extracts that can interfere with isolation and analysis. Understanding these challenges is essential for developing robust isolation protocols that yield high-purity this compound suitable for pharmacological evaluation and mechanistic studies.
Successful isolation of this compound begins with optimized extraction methods that maximize compound recovery while minimizing degradation and impurity co-extraction. Several extraction approaches have been documented in the literature with varying efficiencies:
Hydro-alcoholic extraction: Using 80% methanol with 20% distilled water through cold maceration for 4 days has proven effective for extracting related compounds from Cardiospermum halicacabum. This method yields comprehensive phytochemical profiles while maintaining compound stability [2].
Ethanol root extraction: Specific to this compound isolation, researchers have successfully used ethanolic extraction of roots followed by bioactivity-guided fractionation. This approach capitalizes on the traditional use of roots for nervous system disorders and enables targeted isolation of the anxiolytic principle [1].
Sequential solvent extraction: Studies on related compounds from the same plant have employed sequential extraction with solvents of increasing polarity (petroleum ether, acetone, chloroform, and ethanol) to fractionate compounds based on solubility characteristics [3].
Following extraction, purification is critical for obtaining this compound in high purity. The following techniques have been successfully employed:
Column chromatography: Silica gel column chromatography (200 g, 100cm × 3.5 cm) with gradient elution using hexane, chloroform, and methanol in varying proportions has been effectively used for initial fractionation. Fractions are typically collected in 100 mL volumes and monitored by TLC [2].
Bioactivity-guided fractionation: For this compound specifically, researchers have employed anxiety model screening of fractions to identify active compounds, leading to the isolation of this compound from fraction 14 of the ethanolic root extract [1].
Recrystallization: Final purification of isolated compounds often involves recrystallization from appropriate solvent systems to achieve high purity standards suitable for structural characterization [3].
Table: Comparison of Extraction and Purification Methods for this compound Isolation
| Method | Solvent System | Duration | Target Component | Efficiency |
|---|---|---|---|---|
| Hydro-alcoholic extraction | 80% methanol + 20% distilled water | 4 days (cold maceration) | Broad phytochemical profile | High for polar compounds [2] |
| Ethanol root extraction | 100% ethanol | Not specified | This compound specifically | High for target compound [1] |
| Sequential extraction | Petroleum ether → acetone → chloroform → ethanol | Varies per solvent | Fractionated compounds by polarity | Moderate to high [3] |
| Silica gel column chromatography | Hexane → CHCl₃ → MeOH (gradient) | Varies | Pre-fractionation of extracts | High separation efficiency [2] |
Determining the purity of isolated this compound requires orthogonal analytical techniques that provide complementary information about chemical structure and impurity profiles. The following methods have been successfully applied:
Thin Layer Chromatography (TLC): TLC on silica gel plates with solvent systems such as chloroform:methanol (9:1 v/v) provides rapid assessment of separation efficiency and compound purity. Visualization under UV light and with spraying reagents like silver nitrate and iodine vapor helps identify compound spots [2].
High-Performance Liquid Chromatography (HPLC): HPLC offers quantitative purity assessment and is particularly valuable for detecting low-level impurities. When coupled with mass spectrometry, it enables both separation and identification of compounds [3].
Spectroscopic Techniques: Structural elucidation and purity confirmation are achieved through comprehensive spectroscopic analysis:
In therapeutic protein development (principles applicable to natural products like this compound), impurities are categorized as product-related impurities (degradation products, variants) or process-related impurities (host cell proteins, media components, purification residues) [4]. For this compound isolation, key impurities to monitor include:
Table: Analytical Techniques for this compound Purity Assessment
| Technique | Application in Purity Assessment | Key Parameters | Sensitivity |
|---|---|---|---|
| TLC | Initial purity screening, fraction monitoring | Rf values, spot purity | Moderate [2] |
| HPLC | Quantitative purity analysis, impurity profiling | Retention time, peak area, peak symmetry | High [3] |
| LC-MS/MS | Structural confirmation, impurity identification | Molecular weight, fragmentation pattern | Very high [4] |
| NMR | Structural elucidation, purity confirmation | Chemical shifts, coupling constants | High [1] |
| FT-IR | Functional group analysis | Characteristic absorption frequencies | Moderate [1] |
Problem: Low Extraction Yield
Problem: Poor Compound Purity After Column Chromatography
Problem: Compound Degradation During Processing
Problem: Inconsistent Biological Activity Between Batches
The following diagram illustrates the comprehensive workflow for this compound isolation and characterization:
This compound Isolation and Characterization Workflow
Plant Material Preparation:
Extraction Protocol:
Purification Steps:
Spectroscopic Analysis:
FT-IR Spectroscopy: Prepare KBr pellet of isolated compound and record spectrum in range 4000-400 cm⁻¹. Identify characteristic functional groups: nitrile stretch (~2240 cm⁻¹), hydroxyl groups (~3300 cm⁻¹), and ether linkages (~1100 cm⁻¹) [1]
NMR Spectroscopy: Dissolve ~10 mg compound in deuterated solvent (CDCl₃ or DMSO-d₆). Record ¹H NMR (300-500 MHz) and ¹³C NMR (75-125 MHz) spectra. Assign all proton and carbon signals based on chemical shifts, integration, and coupling patterns [1]
Mass Spectrometry: Use ESI-MS or EI-MS in positive ion mode. This compound shows molecular ion peak [M+H]+ at m/z 304 and characteristic fragment ions at m/z 141 (base peak) corresponding to the cyanohydrin fragment [1]
Purity Validation:
What is the recommended method for confirming this compound identity?
How can I improve separation resolution during column chromatography?
What are the critical parameters for maintaining this compound stability during isolation?
How can I distinguish this compound from related compounds in C. halicacabum?
What purity level is acceptable for pharmacological testing?
Q1: What is the basic chemical identity of this compound and its known stability concerns? this compound is a cyanogenic glucoside isolated from the roots of Cardiospermum halicacabum Linn [1]. As a glycoside, it is inherently susceptible to degradation through hydrolysis, a process that can be accelerated by environmental factors such as heat, humidity, and acidic or basic pH [2]. The degradation of the active compound leads to a direct loss of therapeutic efficacy.
Q2: What are the recommended storage conditions for a this compound standard or extract? While specific stability studies for this compound were not found, the following storage conditions are recommended based on general principles for stabilizing sensitive phytochemicals [2]. These should be considered a starting point for your experimental protocols.
| Condition Type | Recommended Parameters | Rationale & Application |
|---|---|---|
| Long-Term Storage | -20°C in a desiccated environment. | Slows molecular motion and prevents hydrolytic degradation; ideal for master stock solutions and long-term stability studies. |
| Short-Term/Working Standard | 2 - 8°C (refrigerated). | Suitable for standards that are used frequently, minimizing repeated freeze-thaw cycles of the main stock. |
| Light Sensitivity | Store in amber glass vials or containers wrapped in aluminum foil. | Protects against photodegradation caused by UV and visible light. |
| Atmosphere | Consider an inert atmosphere (e.g., N₂ blanket) for bulk powder or concentrated stock solutions. | Prevents oxidative degradation by displacing oxygen from the headspace of the storage container. |
| Problem | Potential Root Cause | Corrective & Preventive Actions |
|---|
| Unexpected drop in assay potency | Hydrolytic degradation from moisture. | 1. Re-qualify Standard: Check purity via HPLC against a fresh reference. 2. Re-package Material: Use single-use, sealed aliquots to minimize air exposure. 3. Verify Storage Equipment: Confirm freezer/refrigerator temperature logs and ensure integrity of desiccant. | | Formation of degradation products in HPLC | Photo-degradation or oxidation. | 1. Review Handling: Ensure all steps from sample preparation to analysis are performed under subdued light and using amberized vials. 2. Modify Mobile Phase: Use stabilizers like 0.1% formic acid (for acidic compounds) or buffer appropriately to control pH. 3. Analyze in Triplicate: Immediately after preparation to establish a baseline. | | Poor recovery from spiked samples | Instability in the solution matrix or adsorption to vials. | 1. Matrix Match: Prepare standards in the same solvent/solution as the sample matrix. 2. Use Silanized Vials: Prevents adsorption of the compound to active sites on glass surfaces. 3. Optimize Solvent: Increase organic solvent content or use a surfactant to improve solubility and stability. |
To generate your own stability data for this compound, you can implement the following standard protocols.
Protocol 1: Forced Degradation (Stress Testing) This protocol helps identify likely degradation products and establish the stability-indicating power of your analytical methods [2].
The workflow for this protocol can be visualized as follows:
Protocol 2: Accelerated Stability Study This protocol provides preliminary data to estimate shelf-life and select appropriate storage conditions [2].
The decision-making process based on stability study results is outlined below:
The main limitation is the absence of peer-reviewed studies specifically investigating this compound's degradation kinetics. To fully establish its storage shelf life, the following research is essential:
Optimizing a solvent system is crucial for achieving a balance between compound separation, analysis time, and purity. The key is to manipulate the chemical interactions between your compound, the stationary phase, and the mobile phase.
The table below summarizes the main factors to consider during optimization:
| Factor | Description | Optimization Goal |
|---|---|---|
| Stationary Phase | The solid adsorbent in the column (e.g., silica gel, C18). [1] | Select chemistry that provides differential retention for cardiospermin and its close-eluting impurities. |
| Mobile Phase Composition | The solvent or mixture of solvents that move the analyte through the column. [1] | Adjust the ratio of solvents (e.g., Heptane:Ethyl Acetate) to achieve an ideal retention factor (Rf). |
| Retention Factor (Rf) | The distance a compound travels divided by the distance the solvent front travels (in TLC). [2] | Aim for an Rf between 0.1 and 0.4 for the target compound to ensure sufficient retention and separation. [2] |
| Gradient Elution | A technique where the mobile phase composition is changed during the run. [1] | Use for complex mixtures; a shallow gradient can improve resolution of compounds with similar polarities. |
A critical concept for scaling from TLC to flash chromatography is the Delta Column Volume (ΔCV). A larger ΔCV between your target compound and its neighbors allows for higher sample loading without sacrificing purity. [2] The following workflow visualizes the method development and troubleshooting process:
Even with a planned method, issues can arise. Here is a guide to diagnosing and resolving common problems.
Q: How can I increase the loading capacity of my flash column without losing purity?
Q: My peaks are tailing. What should I do?
Q: What is the most critical parameter to check from TLC before scaling up to a flash column?
The table below summarizes the efficacy and acceptability of various anxiolytic drugs based on a 2025 network meta-analysis of 100 trials. Efficacy is measured by the reduction in the Hamilton Anxiety Rating Scale (HAM-A) score, and acceptability is defined by the rate of study discontinuation for any cause [1].
| Drug / Treatment | Drug Class | Efficacy (vs. Placebo) | Acceptability (Discontinuation vs. Placebo) | Key Notes & Safety |
|---|---|---|---|---|
| Clomipramine | Tricyclic Antidepressant | Highest Efficacy | Highest Discontinuation (Lowest Acceptability) | Efficacy and acceptability do not align; significant side effects [1]. |
| Silexan (Lavender oil) | Phytopharmaceutical | Highly Effective | As acceptable as Placebo | Favorable balance of high efficacy and good tolerability [1]. |
| Paroxetine | SSRI | More Effective | Information Missing | Used as an active comparator in clinical trials [1]. |
| Lorazepam | Benzodiazepine | More Effective | Information Missing | Used as an active comparator in clinical trials [1]. |
| Agomelatine | Melatonin receptor agonist / 5-HT2C antagonist | More Effective | Fewer adverse events than placebo | Favorable safety profile [1]. |
| Diazepam | Benzodiazepine | More Effective | Fewer adverse events than placebo | Favorable safety profile [1]. |
| Clobazam | Benzodiazepine | More Effective | Lowest Discontinuation (Highest Acceptability) | High acceptability with fewer adverse events [1]. |
| Vortioxetine | Multimodal Antidepressant | Least Efficacy | Information Missing | Lower efficacy compared to other active drugs [1]. |
For the data presented above, understanding the underlying experimental methods is crucial for interpretation. The following are standard protocols in the field.
Clinical Trial Design (Human Subjects)
Preclinical Animal Models
The therapeutic effects of anxiolytics are mediated through diverse biological pathways. The diagrams below illustrate two key mechanisms: one for a established target (GABA) and one for an emerging target (Oxytocin).
Figure 1: Benzodiazepine Mechanism on GABA-A Receptor. Benzodiazepines potentiate the effect of the inhibitory neurotransmitter GABA, leading to increased neuronal inhibition and a calming effect [4] [5].
Figure 2: Oxytocin Receptor Signaling Cascade. Oxytocin binds to its Gq protein-coupled receptor (OXTR), triggering a signaling cascade that results in the release of intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC). These events modulate neuronal excitability and are implicated in the peptide's anti-stress and anxiolytic effects [6].
The field of anxiolytic drug development is actively evolving to address the limitations of existing treatments.
| Species | Major Isolated Compounds/Compound Classes | Plant Part Studied | Key Reported Activities |
|---|---|---|---|
| Cardiospermum halicacabum | Apigenin-7-O-β-D-glucuronide, Diosmetin-7-O-β-D-glucuronide, Kaempferol-3-O-α-L-rhamnoside, Luteolin-7-O-glucuronide, Chrysoeriol-7-O-glucuronide, Arachidic acid [1] [2] | Aerial parts, Leaves | Anti-inflammatory, Antioxidant [1] [2] |
| Cardiospermum corindum | Tannins, Sterols, Terpenes, Flavonoids, Saponins, Alkaloids (general classes) [3] | Whole plant, Leaves | Anti-inflammatory, Antioxidant, Anti-cancer, Hepatoprotective, Antispasmodic [3] |
| General Genus Note | Cardiospermin (a cyanogenic glucoside) [4] [5] | Information not specified | Serves as a defense compound in plants [5] |
For researchers aiming to replicate or design studies on Cardiospermum, here are methodologies from the search results for extracting and analyzing its bioactive components.
This modern and efficient method ensures the isolation of compounds responsible for observed biological activity [1]. The workflow for this process is outlined below.
Key Experimental Details:
A more traditional approach focuses on isolating compounds and screening their antioxidant potential [2].
The search results provide a detailed mechanism for the anti-inflammatory action of Diosmetin-7-O-β-D-glucuronide (DMG) isolated from C. halicacabum [1]. The following diagram illustrates this pathway.
Based on the search results, a true head-to-head comparative phytochemical analysis of multiple Cardiospermum species is not available. The existing data presents profiles of individual species from different studies, making direct comparison difficult.
For a rigorous comparative study, the following approaches are recommended:
While the specific compound "cardiospermin" is not detailed in the search results, the plant Cardiospermum halicacabum L. (balloon vine) is recognized as a source of various bioactive compounds [1]. Its pharmacological activities are attributed to its rich phytochemical profile.
For researchers, the bioactivity of a compound is closely linked to its structural substitution patterns [2]. The table below compares some well-known flavonoids, for which extensive data is available, based on the search results.
| Flavonoid | Primary Natural Sources | Key Documented Bioactivities (from search results) | Research Highlights / Proposed Mechanisms |
|---|---|---|---|
| Quercetin | Onions, apples, berries, Ginkgo biloba [3] | Anti-inflammatory, Antioxidant, Antimicrobial, Anti-acne, Cardioprotective, Anti-diabetic [4] [3] | Modulates inflammatory cytokines, oxidative stress; inhibits C. acnes; regulates sebaceous gland activity [3]. |
| Kaempferol | Broccoli, kale, spinach, apples [4] | Antioxidant, Cardioprotective, Antihypertensive [4] | Works with quercetin in plant defense; contributes to antioxidant capacity in human diet [4]. |
| Citrus Flavonoids (e.g., Hesperidin, Naringin) | Oranges, Grapefruits, Lemons [5] | Antioxidant, Anti-inflammatory, Lipid-lowering, Hypoglycemic [5] | Shows promise in improving metabolic syndromes (diabetes, NAFLD); used in novel food packaging for antioxidant properties [5]. | | C. halicacabum Extracts | Whole plant (leaves, stems, seeds) [1] | Anti-inflammatory, Anti-arthritic, Antioxidant [1] | Traditional use for rheumatism and joint inflammation supported by in vitro and in vivo studies; effect linked to overall phytocomplex [1]. |
For researchers aiming to validate or compare flavonoid bioactivities, here are standard experimental methodologies cited in the literature.
This protocol is used to measure the free radical scavenging ability of compounds, a key indicator of potential to mitigate oxidative stress.
(A_control - A_sample) / A_control × 100%.Flavonoids like quercetin exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates a generalized experimental workflow for investigating these mechanisms.
Supporting Experimental Details:
The absence of specific data on "this compound" highlights a gap in the current literature. For research professionals, this presents a clear opportunity:
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between a biological property (e.g., plasma drug concentration) and a physicochemical property (e.g., drug dissolution rate) of a dosage form [1] [2]. The primary goals of developing an IVIVC are to:
For a natural product like cardiospermin, establishing an IVIVC would be a crucial step in translating its observed biological effects in the laboratory (e.g., on specific signaling pathways) into a predictable and reliable clinical performance.
The U.S. Food and Drug Administration (FDA) guidance outlines a systematic, multi-level approach for developing IVIVCs [1] [2]. The table below summarizes the five correlation levels.
| Correlation Level | Description | Relationship | Regulatory Utility |
|---|---|---|---|
| Level A | Point-to-point relationship between in vitro dissolution and in vivo input rate [1] [2]. | Highest level; can be used as a surrogate for in vivo performance [1] [2]. | |
| Level B | Comparison of mean in vitro dissolution time to mean in vivo dissolution time or mean residence time [1]. | Utilizes all data but is not a point-to-point correlation; limited regulatory utility [1]. | |
| Level C (Single-Point) | Relationship between one dissolution time point (e.g., t~50%~) and one pharmacokinetic parameter (e.g., AUC, C~max~) [1] [2]. | Weakest level; useful for formulation screening but not for waiving bioequivalence studies [1]. | |
| Level C (Multiple) | Relationship between one or several PK parameters and the amount dissolved at several time points [1] [2]. | More predictive than single-point; may support a biowaiver [1]. | |
| Level D | A qualitative, rank-order analysis [1]. | Not a formal correlation; serves only as an aid in early development [1]. |
The following diagram outlines the workflow for systematically developing a Level A IVIVC, which is the most rigorous and valuable type.
Formulation Development:
In Vitro Dissolution Testing:
In Vivo Bioavailability Study:
Data Processing and Model Development:
Establishing an IVIVC for a natural compound can be more complex than for a synthetic drug due to several factors:
Given the lack of existing studies, I suggest the following research plan to initiate IVIVC work for this compound:
Extensive research on Cardiospermum halicacabum has identified several key bioactive compounds. The table below summarizes the primary compounds and their validated mechanisms of action.
| Compound Name | Class | Validated Mechanism of Action / Pharmacological Effect |
|---|---|---|
| Apigenin-7-O-β-D-glucuronide [1] [2] | Flavonoid glucuronide | Antioxidant; contributes to radical scavenging activity; anti-inflammatory via inhibition of LPS-induced COX-2, TNF-α, and iNOS expression, mediated by NF-κB regulation [1]. |
| Kaempferol-3-O-α-L-rhamnoside [2] | Flavonol glycoside | Shows strong antioxidant potential in assays [2]. |
| Luteolin-7-O-glucuronide [1] | Flavonoid glucuronide | Identified as a reference compound with antioxidant and anti-inflammatory properties [1]. |
| Cardiospermin [3] | Cyanogenic glucoside | Anxiolytic effect; isolated from ethanolic root extract [3]. |
Here are the detailed methodologies from two critical studies that validate the mechanisms of action.
Anti-inflammatory Mechanism in RAW264.7 Cells [1]
Isolation of Antioxidant Flavonoids [2]
The following table quantifies the antioxidant capacity of C. halicacabum extracts as reported in the literature, providing supporting experimental data for comparison.
| Extract Type | Assay | Result / EC50 | Citation |
|---|---|---|---|
| Ethanolic Extract (ECH) | DPPH Radical Scavenging | EC50 = 198.26 ± 4.62 μg/mL | [1] |
| Aqueous Extract (ACH) | DPPH Radical Scavenging | EC50 = 357.18 ± 2.58 μg/mL | [1] |
| Isolated Compounds (Kaempferol & Apigenin derivatives) | Total Antioxidant Capacity | Expressed as mM ascorbic acid equivalents | [2] |
The diagram below illustrates the validated anti-inflammatory mechanism of C. halicacabum extract in immune cells.
While the existing data is robust, several gaps remain for comprehensive validation:
The table below summarizes the known mechanisms of action for Cardiospermum halicacabum and contrasts them with selected conventional drugs.
| Therapeutic Area / Compound | Primary Mechanism of Action | Key Experimental Findings |
|---|---|---|
| Cardiospermum halicacabum (Balloon Vine) | ||
| • Antimicrobial activity | Molecular interaction with fungal Hsp90 chaperone, inhibiting growth [1]. | Dose-dependent fungistatic effect against Trychophyton rubrum [1]. |
| • Anti-inflammatory & other traditional uses | Not fully elucidated; used for rheumatism, nervous diseases, and as diuretic & anti-inflammatory [2]. | Phytochemical screening confirmed flavonoids, glycosides, saponins, phenolic compounds [2]. |
| Conventional Cardiovascular Drugs | ||
| • Salvianolic acid B (from Salvia miltiorrhiza) | Inhibits TGF-β/Smad pathway, stabilizes Smad7 protein, reducing collagen secretion and myocardial fibrosis [3]. | Reduced expression of Col-I, Col-III, α-SMA; suppressed CFs migration and hydroxyproline secretion [3]. |
| • Pemafibrate & Telmisartan (Drug combination) | Pemafibrate: Lipid-lowering [4]. Telmisartan: Upregulates PCK1 protein, shifting metabolite flux from lipid to glucose synthesis [4]. | In animal models, combination reversed hepatic fat accumulation; half-doses in combo were as effective as full monotherapy doses [4]. | | Conventional Anti-rheumatic Drugs (DMARDs) | | | | • Methotrexate | Primarily anti-inflammatory; reduces cardiovascular risk in rheumatic patients [5]. | Associated with a 21% reduced risk of cardiovascular disease and an 18% reduced risk of myocardial infarction in RA and PsA patients [5]. | | • TNF inhibitors | Suppresses tumor necrosis factor, reducing systemic inflammation [5]. | Associated with a 30% lower risk of cardiovascular events in ankylosing spondylitis patients [5]. | | • JAK inhibitors | Modulates intracellular inflammatory signaling [5]. | Associated with increased risk of dyslipidemia and thromboembolic events; requires careful cardiovascular risk assessment [5]. |
This table compares the known safety and drug interaction profiles of the analyzed substances.
| Compound / Extract | Safety Profile & Potential Risks | Drug Interaction Potential |
|---|---|---|
| Cardiospermum halicacabum | Limited safety data from modern toxicological studies. One pharmacognostic study confirms its use in traditional medicine without reported acute toxicity, but comprehensive safety profile is not established [2]. | Not reported in the available literature. The presence of multiple bioactive compounds suggests a potential for interactions that has not been experimentally evaluated. |
| Salvianolic acid B | Shows dose- and time-dependent inhibitory effects on hepatocyte activity in vitro [3]. | High interaction potential. Induces CYP3A4 and CYP2C9, accelerating metabolism of drugs like losartan (reducing its C~max~, t~1/2~, and AUC) and atorvastatin (reducing bioavailability) [3]. |
| Pemafibrate & Telmisartan | The combination showed promising results in animal models. As repurposed drugs with known profiles, their safety in humans for approved uses is established, though not yet for the new MASLD indication [4]. | Not specifically reported for the combination in the context of this study. |
| Methotrexate | Well-known safety profile; requires monitoring for hepatotoxicity, myelosuppression, and pulmonary toxicity [5]. | Known interactions exist, but the drug is noted for its cardioprotective effects despite them [5]. |
| JAK Inhibitors | FDA-approved with black box warnings for serious infections, malignancy, thrombosis, and increased major adverse cardiovascular events [5]. | Associated with dyslipidemia (increased total cholesterol, LDL-C) [5]. |
For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies.
While not directly linked to Cardiospermum halicacabum, research into cardiovascular drug development often involves specific signaling pathways. The diagram below illustrates the Cardiotrophin-1 (CT-1) pathway, a member of the IL-6 family with cardioprotective effects [6].
The comparison highlights critical areas for future research:
The tables below summarize core concepts and experimental approaches used in synergy research.
Table 1: Key Concepts in Drug Synergy Research
| Concept | Description | Relevance to Research |
|---|---|---|
| Synergy Definition | The combined effect of drugs is greater than the sum of their individual effects [1]. | The foundational principle that guides the experimental design and data analysis. |
| Therapeutic Selectivity | A synergistic combination can be more specific to diseased cells, sparing healthy tissues and reducing side effects [2]. | A key therapeutic goal for any new combination therapy. |
| Network Pharmacology | Views diseases as perturbations in biological networks. Synergistic drugs often target different nodes within the same disease-associated network [1]. | Provides a systems-level theory for why certain combinations work. |
| Quantification Methods | Statistical models like Bliss Independence, Loewe Additivity, and Highest Single Agent (HSA) are used to quantify the degree of synergy from dose-response data [1] [2] [3]. | Essential for empirically proving that an effect is truly synergistic. |
Table 2: Experimental and Computational Methods
| Method Type | Approach | Key Features |
|---|---|---|
| Phenotypic Screening | High-throughput testing of drug combinations on cell models, measuring a phenotype like cell death [2]. | Broad, unbiased discovery of potential synergistic pairs. |
| Pathway Dynamic Simulation | Uses computational models (e.g., Ordinary Differential Equations) to simulate drug effects on specific signaling pathways and predict outcomes [1]. | Provides mechanistic insight and can predict synergy before lab experiments. |
| Network-Based Prediction | Uses protein-protein interaction (PPI) networks; synergy is predicted if drug targets are topologically close in a disease-specific network [1]. | Leverages existing biological data to prioritize combinations for testing. |
| Advanced AI Models | Methods like MGAE-DC use graph-based deep learning to integrate drug chemical structures and cell-line data for synergy prediction [3]. | State-of-the-art approach that captures complex, context-specific patterns. |
The following diagram illustrates a general workflow that integrates these different methods to discover and develop synergistic combination therapies.
Given the lack of direct data, here are some suggestions for how you can move forward:
While direct human clinical data is unavailable, experimental studies on plant extracts provide insight into the potential therapeutic properties. The table below summarizes key findings from preclinical animal and cellular studies.
| Study Focus | Experimental Model | Key Findings | Suggested Mechanisms |
|---|---|---|---|
| Anti-inflammatory Activity [1] | Carrageenan-induced paw edema in mice | Significant reduction of paw edema. | Suppression of COX-2 expression; decreased levels of inflammatory markers like TNF-α and nitric oxide (NO). |
| Antioxidant Activity [1] | Chemical assays (DPPH, ABTS) | Demonstrated radical scavenging activity. | Presence of phenolic compounds like apigenin, apigenin-7-glucoside, and luteolin-7-glucoside. |
| Anticancer Properties (Related Plant) [2] | U-87 MG glioblastoma cells | Cytotoxic effects on cancer cell viability. | Not fully elucidated for C. halicacabum; study on Solanum mauritianum suggests alkaloids and terpenoids may play a role. |
For researchers, the methodologies from these preclinical studies can serve as a foundational reference for future investigative work.
The following diagram illustrates the potential anti-inflammatory and antioxidant mechanisms of Cardiospermum halicacabum extracts based on preclinical studies, which could be targeted for future drug development.
To bridge the current gap between preclinical findings and clinical application, here are targeted suggestions for future research: